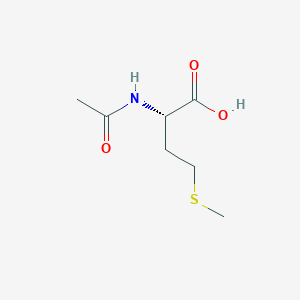

N-Acetyl-L-methionine

概要

説明

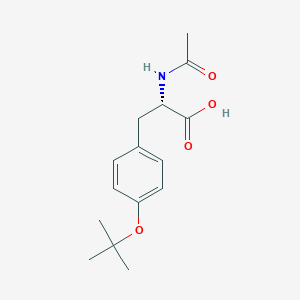

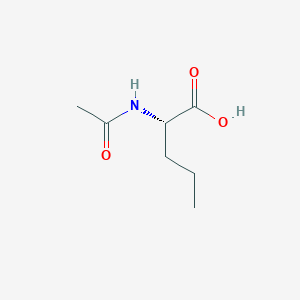

N-acetyl-L-methionine is an L-methionine derivative where one of the amine hydrogens is substituted by an acetyl group . It has a role as a nutraceutical . It is a N-acetyl-L-amino acid, a L-methionine derivative, and a N-acetylmethionine . It is a conjugate acid of a this compound (1-) .

Synthesis Analysis

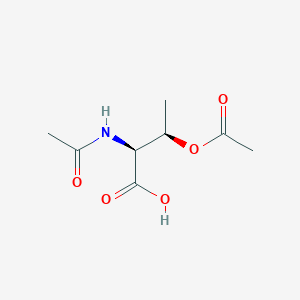

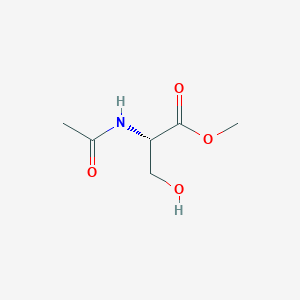

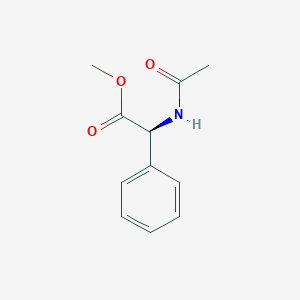

This compound can be synthesized using lipase-catalyzed resolution of N-acetyl-DL-methionine methyl ester (N-Ac-DL-MetOMe). A lipase from Brucella thiophenivorans was found to exhibit high activity and excellent enantioselectivity toward N-Ac-DL-MetOMe to produce the key chiral intermediate this compound methyl ester (N-Ac-L-MetOMe) .Molecular Structure Analysis

The molecular formula of this compound is C7H13NO3S . The IUPAC name is (2 S )-2-acetamido-4-methylsulfanylbutanoic acid . The InChI is InChI=1S/C7H13NO3S/c1-5 (9)8-6 (7 (10)11)3-4-12-2/h6H,3-4H2,1-2H3, (H,8,9) (H,10,11)/t6-/m0/s1 .Chemical Reactions Analysis

This compound is effectively deacetylated by aminoacylase 1 (ACY1; EC 3.5.1.14), which is expressed in a range of human tissues including the brain . Although the deacetylating enzyme has been known for years, it is unclear which enzyme is responsible for the acetylation of methionine .Physical And Chemical Properties Analysis

The molecular weight of this compound is 191.25 g/mol . The molecular formula is C7H13NO3S . The IUPAC name is (2 S )-2-acetamido-4-methylsulfanylbutanoic acid .科学的研究の応用

Nitrogen Retention in Men : N-Acetyl-L-methionine, when used to supplement a diet deficient in sulfur amino acids, was as beneficial as L-methionine in improving nitrogen balance in men. This finding suggests its potential in dietary supplements for improving nitrogen retention (Zezulka & Calloway, 1976).

Plasma and Urinary Methionine Levels in Infants : In one-year-old infants, this compound administered orally resulted in an equivalent overall release of methionine to the blood compared to L-methionine. This suggests its potential for use in food products to supplement methionine (Stegink, Filer, & Baker, 1982).

Biochemical Applications : this compound can be used to construct an electrode for determining acylase with an ammonia gas sensor. This application is significant in biochemical analysis and sensor technology (Nikolelis & Hadjiioannou, 1983).

Role in Colon Health : N-Acetyl-L-cysteine showed a protective effect on methionine-induced changes in rat colon, suggesting a potential therapeutic role in treating colon disorders (Hadži-Tanović et al., 2016).

Enzymatic Studies : this compound has been used in studies involving enzymes like acetylornithinase in Escherichia coli, indicating its utility in enzymatic and microbiological research (Vogel & Bonner, 1956).

Protein-Protein Interactions : N-Terminal acetylation, involving this compound, plays a role in mediating specific protein-protein interactions, which is crucial for understanding cellular mechanisms (Scott et al., 2011).

Protein Degradation Signals : Acetylated N-terminal methionine, such as this compound, creates specific degradation signals in proteins, highlighting its significance in protein turnover and cellular regulation (Hwang, Shemorry, & Varshavsky, 2010).

作用機序

Target of Action

N-Acetyl-L-methionine is an amino acid derivative that plays a crucial role in various biological processes . It primarily targets Rhodopsin in humans and N-acylamino acid racemase in Amycolatopsis sp . It also has a significant impact on protein synthesis and the regulation of antioxidant response in organisms .

Mode of Action

This compound interacts with its targets to bring about changes in the organism. For instance, it has been observed to increase the levels of certain amino acids in triple-negative breast cancer cells . It is also a superior reactive oxygen species (ROS) scavenger , which helps in maintaining the redox balance in cells.

Biochemical Pathways

This compound is involved in the methionine biosynthesis pathway . By strengthening the L-methionine terminal synthetic module via site-directed mutation of L-homoserine O-succinyltransferase (MetA) and overexpression of metAfbr, metC, and yjeH, L-methionine production can be increased .

Pharmacokinetics

It has been suggested that this compound is superior in preserving the normal pharmacokinetics of recombinant human serum albumin (rhsa) .

Result of Action

The action of this compound results in various molecular and cellular effects. For instance, it has been used as a peritoneal dialysis treatment in patients with renal failure and nutritional therapy in patients with nutritional deficiency or post-infection weakness . It also shows potential in protecting albumin preparations against oxidation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it has been observed that dietary supplementation with this compound improves growth performance, carcass traits, meat quality, and oxidative stability in ruminants . .

Safety and Hazards

特性

IUPAC Name |

(2S)-2-acetamido-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3S/c1-5(9)8-6(7(10)11)3-4-12-2/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUYPXLNMDZIRQH-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCSC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCSC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00883214 | |

| Record name | L-Methionine, N-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Acetyl-L-methionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011745 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

307mg/mL at 25 °C | |

| Record name | N-Acetylmethionine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01646 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Acetyl-L-methionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011745 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

65-82-7 | |

| Record name | N-Acetyl-L-methionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylmethionine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetylmethionine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01646 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Methionine, N-acetyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Methionine, N-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-L-methionine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.561 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYLMETHIONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J12WX5B6A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Acetyl-L-methionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011745 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

105.5 °C | |

| Record name | N-Acetylmethionine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01646 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Acetyl-L-methionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011745 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of N-Acetyl-L-methionine?

A1: this compound functions as a source of L-methionine. It is deacetylated in animals and humans to release L-methionine, making it bioavailable for various metabolic processes. []

Q2: Is this compound directly released into the plasma after administration?

A2: Research suggests that this compound is not directly released into the plasma. Instead, it is metabolized into L-methionine before entering circulation. [, ]

Q3: Do infants metabolize this compound differently than adults?

A3: Studies indicate that infants metabolize both L-methionine and this compound more rapidly than adults, leading to lower peak plasma methionine concentrations and areas under the plasma methionine concentration-time curves. []

Q4: How does the metabolism of this compound differ from N-Acetyl-D-methionine?

A4: this compound is efficiently converted to L-methionine in the body. In contrast, N-Acetyl-D-methionine is poorly utilized as a methionine source due to its different metabolic pathway. It leads to a much smaller increase in plasma methionine levels and is primarily detected as N-Acetyl-D-methionine in the plasma. []

Q5: Is the acetate moiety of this compound metabolized?

A5: Yes, the acetate moiety of this compound can be metabolized to carbon dioxide, as demonstrated in studies using radiolabeled this compound. []

Q6: What is the molecular formula of this compound?

A6: The molecular formula of this compound is C7H13NO3S.

Q7: What is the molecular weight of this compound?

A7: The molecular weight of this compound is 191.25 g/mol.

Q8: Can this compound be used as a methionine supplement in diets?

A8: Yes, this compound has been proposed and studied as a potential replacement for L-methionine in supplementing food products that are deficient in this essential amino acid. [, , , , ]

Q9: Does this compound offer any advantages over L-methionine as a food supplement?

A9: this compound is considered a good candidate for supplementing food with L-methionine due to its nutritional equivalence to L-methionine, as evidenced by rat feeding studies. It also has the potential advantage of producing less objectionable odors during food processing compared to L-methionine. [, , ]

Q10: Are there any potential benefits of this compound in the context of cancer?

A12: Research suggests that this compound may play a role in inhibiting tumor growth. Specifically, dietary manipulation of the arginine-N-Acetyl-L-methionine balance has been shown to inhibit the growth of subcutaneously transplanted Morris hepatomas in rats without causing body weight loss. [] This finding suggests that this compound might contribute to anticancer strategies, but further research is needed to confirm this potential benefit. Additionally, a new anti-cancer infusion solution containing this compound, along with other compounds like α-ketoglutaric acid, hydroxymethylfurfural, and N-acetyl-L-selenomethionine, has shown promising results and is currently in the testing phase. []

Q11: Can this compound be used in the development of sensors?

A13: Yes, this compound has been utilized in the development of electrochemical sensors. For example, a sensor based on an enzymatic system coupled with an ammonia gas sensor has been developed for the detection of this compound. [] Additionally, this compound can be used as a component in the fabrication of polymer films for electrochemical sensors. These sensors exhibit strong electrocatalytic activity towards the oxidation of ascorbic acid, uric acid, and nitrite. []

Q12: What is the role of this compound in the study of ruthenium polypyridyl anticancer drugs?

A14: this compound has been explored as a photocleavable protective group for ruthenium polypyridyl complexes, aiming to improve their selectivity towards cancer cells and reduce general toxicity. [] This approach leverages the controlled release of this compound from the complex upon visible-light irradiation, potentially leading to a more targeted delivery of the cytotoxic ruthenium species.

Q13: What are some important areas for future research on this compound?

A13:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。